1-Cyclopropylbutan-2-one
Description
1-Cyclopropylbutan-2-one is a cyclic ketone characterized by a cyclopropyl group attached to the second carbon of a butanone backbone. Its molecular formula is C₇H₁₂O, with a monoisotopic mass of 112.08881 Da and an InChIKey of CWBXRPMPOBUVMH-UHFFFAOYSA-N . The compound’s synthesis is rooted in methodologies applicable to cyclopropane derivatives, such as cyclopropanol ring expansions or [2+2] cycloadditions, which are well-established for generating strained cyclic systems . Its structural uniqueness lies in the combination of a highly strained cyclopropane ring and a ketone functional group, which may influence reactivity and applications in organic synthesis or pharmaceutical intermediates.
Properties
IUPAC Name |
1-cyclopropylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(8)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBXRPMPOBUVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604419 | |
| Record name | 1-Cyclopropylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-91-8 | |
| Record name | 1-Cyclopropylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutan-2-one can be synthesized through various methods, including the [2 + 2] cycloaddition reaction, which is a primary and commonly used method for synthesizing cyclobutanes . This reaction involves the combination of two alkenes or an alkene and an alkyne to form a cyclobutane ring. The reaction conditions typically involve the use of a catalyst, such as a transition metal complex, and can be carried out under mild to moderate temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylbutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Substitution reactions can occur at the cyclopropyl ring or the carbonyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Cyclopropylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Cyclopropylbutan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of specific products. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Cyclopropylbutan-2-one with structurally related cyclic ketones and derivatives:
Table 1: Comparative Analysis of Cyclic Ketones and Derivatives

*Calculated molecular weight based on formula.
Key Observations:
Structural and Functional Group Variations :
- Ring Size : this compound’s cyclopropyl ring introduces higher ring strain compared to the cyclobutyl group in 1-cyclobutylpropan-1-one. This strain may enhance reactivity in ring-opening or functionalization reactions .
- Functional Groups : Derivatives like the cyclobutane-carboxylic acid (C₁₀H₁₄O₄) and carbaldehyde (C₉H₁₆O₂) exhibit additional polar groups (e.g., carboxylic acid, alcohol), increasing solubility and diversifying applications in drug design or polymer chemistry .
Synthesis Methodologies: Cyclopropane-containing compounds (e.g., this compound) often utilize ring expansions of cyclopropanol precursors , whereas cyclobutane derivatives (e.g., the methyl ester in ) employ advanced techniques like photoredox-catalyzed radical-polar cascades .
Industrial Relevance :
- Both this compound and 1-cyclobutylpropan-1-one show robust patent activity (80 vs. 90 patents), suggesting utility in agrochemicals, fragrances, or medicinal chemistry . The absence of literature highlights a gap in academic research despite industrial interest.
Physicochemical Properties :
- The carbaldehyde and ester derivatives (e.g., C₉H₁₆O₂ and C₁₅H₂₆O₂) have higher molecular weights and functional complexity, likely leading to distinct boiling points, stability, and biological activity compared to simpler ketones like this compound .
Biological Activity
1-Cyclopropylbutan-2-one is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclopropyl group attached to a butanone backbone. Its structure can be represented as follows:
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on enzymatic processes and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting potential use as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species, with results summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Modulation
This compound has been shown to modulate specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of certain dehydrogenases, which play crucial roles in metabolic processes. This inhibition can lead to altered metabolic rates and may have implications for conditions such as diabetes and obesity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific receptor sites or enzymes, leading to changes in cellular signaling pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cardiovascular Health : A study explored the compound's effects on cardiac function. It was found to stabilize calcium release from ryanodine receptors, enhancing cardiac contractility without inducing toxicity at therapeutic concentrations.
- Anti-inflammatory Effects : Another study reported that this compound reduced inflammatory markers in vitro, indicating potential for treating inflammatory diseases.
Safety Profile
Safety assessments have indicated that this compound exhibits low toxicity levels at concentrations used in biological assays. Cytotoxicity tests showed no significant cell death at concentrations up to 50 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
